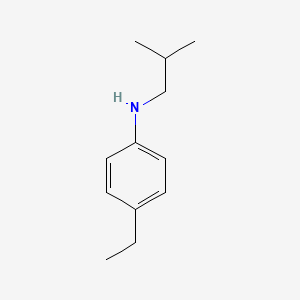
4-乙基-N-(2-甲基丙基)苯胺
描述
“4-ethyl-N-(2-methylpropyl)aniline” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name, N-(4-ethylphenyl)-N-isobutylamine .
Synthesis Analysis
While specific synthesis methods for “4-ethyl-N-(2-methylpropyl)aniline” were not found, anilines can generally be synthesized through methods such as nitration followed by reduction, or through Friedel Crafts acylation followed by a Clemmensen Reduction . In a study on the polymerization of new aniline derivatives, aniline monomers were modified with various characteristics to study the effect of the substituent on the respective polymer .
Molecular Structure Analysis
The molecular weight of “4-ethyl-N-(2-methylpropyl)aniline” is 177.29 . The InChI code for this compound is 1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 .
Physical And Chemical Properties Analysis
“4-ethyl-N-(2-methylpropyl)aniline” is a liquid at room temperature .
科学研究应用
催化应用
苯胺的三氟乙酰化: 在特定条件下,苯胺(包括那些具有醇和仲胺等官能团的苯胺)可以选择性地进行三氟乙酰化,如 Prashad 等人 (2000) 所探讨的 (Prashad 等人,2000)。
N-芳基化胺的合成: Zheng 和 Wang (2019) 的一项研究中讨论了用于合成 N-芳基化胺(如 4-乙基-N-[(四氢呋喃-3-基)甲基]苯胺)的催化体系 (Zheng 和 Wang,2019)。
合成方法
- 取代苯胺的合成: Banoji 等人 (2022) 开发了一种一锅法合成基于吡唑-4-基和 2H-色烯的取代苯胺的方法,这些苯胺在荧光探针和抗菌活性中具有潜在应用 (Banoji 等人,2022)。
涂层应用
- 耐腐蚀涂层: Shah 和 Iroh (2002) 研究了聚(N-乙基苯胺)涂层在 Al-2024 合金上的耐腐蚀性,突出了其有效性 (Shah 和 Iroh,2002)。
安全和危害
未来方向
While specific future directions for “4-ethyl-N-(2-methylpropyl)aniline” were not found, research into aniline derivatives continues to be a promising field. For example, the modification of aniline monomers to study the effect of the substituent on the respective polymer has shown potential for the design of chemical sensors .
属性
IUPAC Name |
4-ethyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMSHZWRXZHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

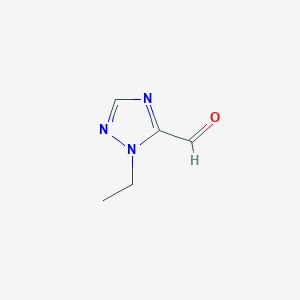
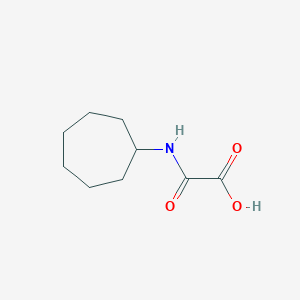
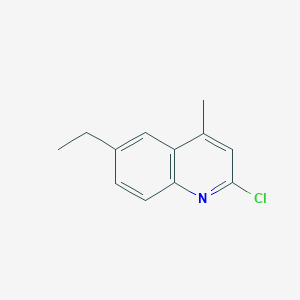


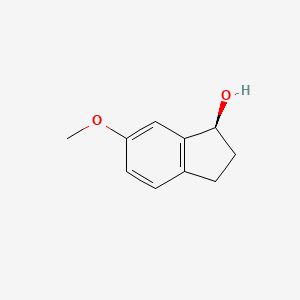
![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
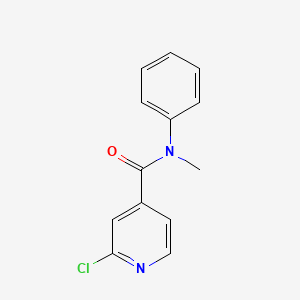

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)

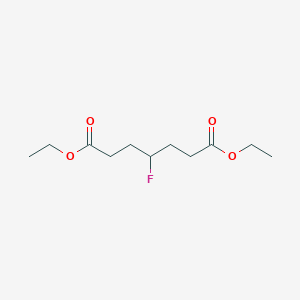
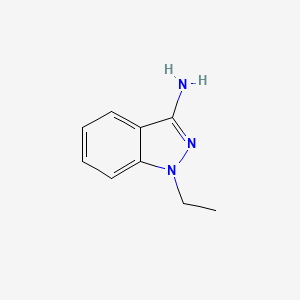
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)